molecular formula C12H9N3O4S B015701 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline CAS No. 118876-57-6

2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline

Katalognummer: B015701
CAS-Nummer: 118876-57-6
Molekulargewicht: 291.28 g/mol
InChI-Schlüssel: WMMJNDRCLVWVIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline typically involves multi-step organic reactions. One common method includes the nitration of a benzoquinoxaline precursor, followed by reduction and sulphonation steps . The reaction conditions often require controlled temperatures and the use of specific solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure solubility and reaction efficiency .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

Mechanism of Action:
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline selectively inhibits binding to quisqualate receptors without affecting NMDA or glycine receptor sites. This selectivity is crucial for studying excitotoxicity, a condition where excessive glutamate leads to neuronal damage and cell death. The compound's ability to protect neuronal cells from excitotoxic damage highlights its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Research Findings:

  • Studies have demonstrated that this compound can significantly reduce neurological deficits and tissue loss following spinal cord injuries (SCI). In experimental models, focal administration of this compound resulted in dose-dependent sparing of white matter at the injury site .
  • The compound has been shown to mitigate acute white matter pathology by protecting glial cells, particularly oligodendrocytes, which are essential for maintaining myelin integrity in the central nervous system .

Drug Development Potential

Lead Compound for New Therapeutics:
The unique structure of this compound, characterized by its sulfonamide group and hydroxyl functionalities, makes it a promising lead for the development of new neuroprotective drugs. Its selective action on glutamate receptors allows for targeted therapeutic strategies with potentially fewer side effects compared to non-selective antagonists.

Comparative Analysis with Similar Compounds:

Compound NameStructure TypeBiological ActivityUnique Features
2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxalineSimilar core with nitro groupPotent antagonist at glutamate receptorsNitro group enhances receptor selectivity
Quinoxaline-2,3-dioneSimple quinoxaline derivativeAntimicrobial activityLacks sulfonamide functionality
6-MethoxyquinoxalineMethoxy-substituted quinoxalineInhibitory effects on certain ion channelsDifferent substitution pattern affects activity

This table illustrates how this compound distinguishes itself through its selective receptor interactions and neuroprotective properties compared to other compounds in the quinoxaline family.

Case Studies and Experimental Evidence

Spinal Cord Injury Models:
In a series of experiments involving adult rats subjected to controlled spinal cord contusions, the administration of this compound resulted in significant improvements in functional outcomes. The compound was administered via microinjection shortly after injury, demonstrating its efficacy in reducing both acute and chronic neurological impairments associated with SCI .

Cerebral Ischemia Protection:
Research has indicated that this compound can protect against global ischemia when administered post-event. For instance, studies have shown that even two hours after an ischemic challenge, treatment with this compound can confer neuroprotection by inhibiting excessive glutamate receptor activation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline is unique due to its specific functional groups and their positions on the benzoquinoxaline core. These structural features confer distinct chemical reactivity and biological activity, making it a valuable tool in both chemical synthesis and biological research .

Biologische Aktivität

2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline (DSBQ) is a compound that has garnered attention for its significant biological activities, particularly in neuropharmacology. This article discusses the biological activity of DSBQ, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DSBQ is a member of the benzoquinoxaline family, characterized by the following molecular formula: C12H9N3O4SC_{12}H_{9}N_{3}O_{4}S and a molecular weight of 291.28 g/mol. Its structure includes two hydroxyl groups and a sulfonamide moiety, which are crucial for its biological activity. The compound exhibits high solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with a melting point of approximately 420 °C .

DSBQ functions primarily as a selective antagonist of the quisqualate subtype of glutamate receptors. Glutamate is a major excitatory neurotransmitter in the central nervous system, and excessive stimulation can lead to excitotoxicity and neuronal damage. By selectively inhibiting quisqualate receptors without affecting NMDA or glycine receptors, DSBQ serves as a valuable tool for studying excitotoxic processes and potential neuroprotective strategies .

Neuroprotective Properties

Research indicates that DSBQ can protect neuronal cells from excitotoxic damage. In studies involving spinal cord injury models, DSBQ administration post-injury resulted in significant sparing of white matter and reduced neurological deficits. For instance, in one study, DSBQ was shown to mitigate acute white matter pathology by preserving oligodendrocytes and promoting axonal integrity .

Antimicrobial Activity

In addition to its neuroprotective effects, DSBQ has been investigated for its antibacterial properties. It has demonstrated activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The minimal inhibitory concentrations (MIC) for these strains ranged from 0.25 to 1 mg/L, indicating potent antibacterial activity .

Spinal Cord Injury Model

A pivotal study examined the effects of DSBQ on spinal cord injury in rat models. Administered 15 minutes post-injury, DSBQ significantly reduced tissue loss and improved functional recovery over a month-long observation period. The study utilized light and electron microscopy to assess tissue integrity at different time points post-injury .

Antibacterial Efficacy

Another study focused on the antibacterial efficacy of DSBQ against clinically relevant bacterial strains. The compound exhibited superior activity compared to standard antibiotics like vancomycin and daptomycin in preventing biofilm formation by MRSA and VRE strains. This suggests that DSBQ could be a promising candidate for developing new antibacterial agents .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of DSBQ compared to structurally similar compounds:

Compound NameStructureBiological ActivityUnique Features
2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline Similar core with nitro groupPotent antagonist at glutamate receptorsNitro group enhances receptor selectivity
Quinoxaline-2,3-dione Simple quinoxaline derivativeAntimicrobial activityLacks sulfonamide functionality
6-Methoxyquinoxaline Methoxy-substituted quinoxalineInhibitory effects on certain ion channelsDifferent substitution pattern affects activity

The unique combination of hydroxyl and sulfonamide groups in DSBQ distinguishes it from these compounds, particularly regarding its selective receptor interactions and neuroprotective properties.

Eigenschaften

IUPAC Name

2,3-dioxo-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4S/c13-20(18,19)9-3-1-2-7-6(9)4-5-8-10(7)15-12(17)11(16)14-8/h1-5H,(H,14,16)(H,15,17)(H2,13,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMJNDRCLVWVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2NC(=O)C(=O)N3)C(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152255
Record name 2,3-Dihydroxy-7-sulfamoylbenzo(f)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118876-57-6
Record name 2,3-Dihydroxy-7-sulfamoylbenzo(f)quinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118876576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxy-7-sulfamoylbenzo(f)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline
Reactant of Route 2
Reactant of Route 2
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline
Reactant of Route 3
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline
Reactant of Route 4
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline
Reactant of Route 5
Reactant of Route 5
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline
Reactant of Route 6
Reactant of Route 6
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.